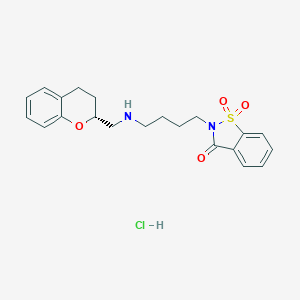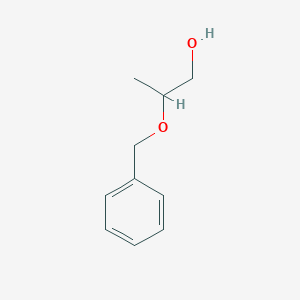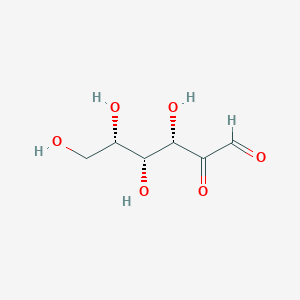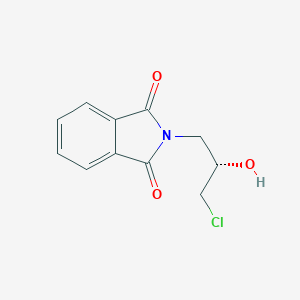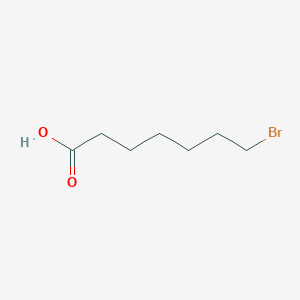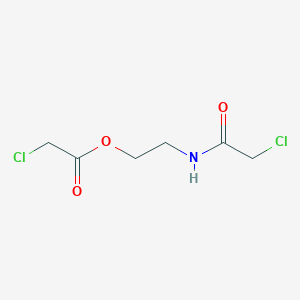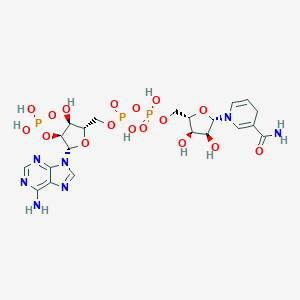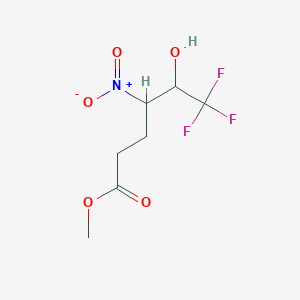
Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate: is a chemical compound with the molecular formula C7H10F3NO5 and a molecular weight of 245.15 g/mol . This compound is known for its role as a reagent in the synthesis of trifluoromethylated pyrroles and porphyrins. It is characterized by the presence of trifluoromethyl, hydroxyl, and nitro functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate typically involves the esterification of 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed:
Oxidation: Formation of 6,6,6-Trifluoro-5-oxo-4-nitrohexanoate.
Reduction: Formation of Methyl 6,6,6-Trifluoro-5-hydroxy-4-aminohexanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of trifluoromethylated pyrroles and porphyrins.
Biology: Potential use in the development of fluorinated compounds for biological studies.
Medicine: Investigated for its potential in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with biological membranes. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to target molecules.
Comparison with Similar Compounds
- Methyl 6,6,6-Trifluoro-5-hydroxy-4-aminopentanoate
- Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitropentanoate
- Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitroheptanoate
Comparison: Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate is unique due to its specific combination of trifluoromethyl, hydroxyl, and nitro groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable reagent in various synthetic applications.
Properties
IUPAC Name |
methyl 6,6,6-trifluoro-5-hydroxy-4-nitrohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO5/c1-16-5(12)3-2-4(11(14)15)6(13)7(8,9)10/h4,6,13H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMTZBPOMKLYGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(C(F)(F)F)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

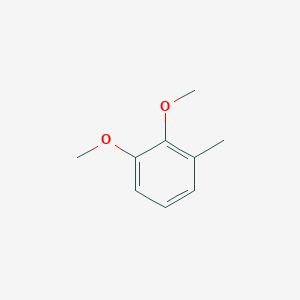
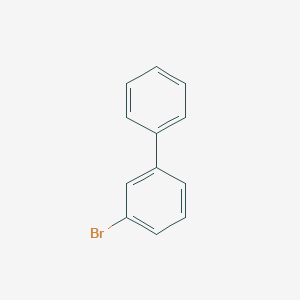
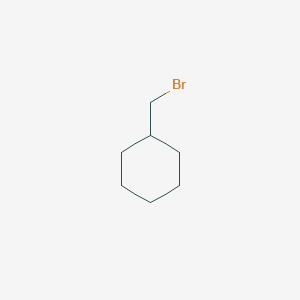

![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)
